molecular formula C15H13N5O2 B2654500 N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide CAS No. 1251557-48-8

N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide

Cat. No.: B2654500
CAS No.: 1251557-48-8
M. Wt: 295.302
InChI Key: LMTJYHMKJAIAFD-UHFFFAOYSA-N
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Description

The molecule features:

  • 1,3,4-oxadiazole core: A five-membered ring with two nitrogen atoms, enhancing π-π stacking interactions and hydrogen-bonding capacity.
  • Pyrazine-2-carboxamide moiety: A nitrogen-rich aromatic system that may enhance solubility and serve as a hydrogen-bond acceptor/donor for receptor binding.

Properties

IUPAC Name

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O2/c1-9-3-4-10(2)11(7-9)14-19-20-15(22-14)18-13(21)12-8-16-5-6-17-12/h3-8H,1-2H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMTJYHMKJAIAFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide typically involves multiple steps:

  • Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives. For instance, 2,5-dimethylbenzoic acid can be reacted with hydrazine hydrate to form the corresponding hydrazide, which is then cyclized using a dehydrating agent like phosphorus oxychloride (POCl₃) to yield the 1,3,4-oxadiazole ring.

  • Attachment of the Pyrazine Ring: : The pyrazine-2-carboxylic acid can be converted to its acid chloride using thionyl chloride (SOCl₂). This acid chloride is then reacted with the previously synthesized oxadiazole derivative to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure efficient and scalable production. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylphenyl group, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form different functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyrazine and oxadiazole rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Hydroxylated derivatives of the dimethylphenyl group.

    Reduction: Reduced forms of the oxadiazole ring, potentially leading to amine or alcohol derivatives.

    Substitution: Various substituted pyrazine or oxadiazole derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. Derivatives of pyrazine and oxadiazole are known for their antimicrobial, anticancer, and anti-inflammatory activities. This compound could serve as a lead molecule in the development of new therapeutic agents.

Industry

In the industrial sector, this compound may be used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide is not fully understood, but it is believed to interact with various molecular targets and pathways. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The pyrazine ring may also play a role in binding to biological targets, enhancing the compound’s overall activity.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The compound is compared to structurally related 1,3,4-oxadiazole derivatives from the evidence (Table 1):

Compound Name / ID Core Substituent Aromatic/R-Group Modifications Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Reference
N-(5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide (Target) 1,3,4-oxadiazole 2,5-Dimethylphenyl; Pyrazine-2-carboxamide C₁₆H₁₄N₄O₂* 294.31 Not reported -
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2,5-dimethylphenyl)propanamide (7f) 1,3,4-oxadiazole 2,5-Dimethylphenyl; Thiazole-sulfanylpropanamide C₁₇H₁₉N₅O₂S₂ 389.50 134–178
N-(2,4-Dimethylphenyl)-4-({5-[3-(1H-indol-3-yl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)butanamide 1,3,4-oxadiazole 2,4-Dimethylphenyl; Indole-propyl-sulfanyl C₂₄H₂₆N₄O₂S 434.56 Not reported
2-((5-(5-Bromobenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide (5h) 1,3,4-oxadiazole 2,4-Dimethylphenyl; Bromobenzofuran-thioacetamide C₁₉H₁₅BrN₂O₃S 455.31 Not reported
N-(2,6-Dimethylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide 1,3,4-oxadiazole 2,6-Dimethylphenyl; Indole-methyl-sulfanyl C₂₁H₂₀N₄O₂S 400.48 Not reported

Key Observations :

  • Lipophilicity : The target compound’s pyrazine-2-carboxamide group may confer higher polarity compared to thioether-linked analogs (e.g., 7f, 5h), which have sulfur atoms enhancing hydrophobicity .
  • Thermal Stability : Melting points for sulfanyl-linked derivatives (e.g., 7f) range from 134–178°C, while carboxamide-linked compounds (e.g., target) may exhibit higher stability due to intramolecular hydrogen bonding .
Pharmacological Comparisons
  • Enzyme Inhibition: Indole- and benzofuran-oxadiazoles (e.g., compounds from ) show tyrosinase and kinase inhibitory activity.
  • Anticancer Activity : Thiazole-oxadiazole hybrids (e.g., 7f) exhibit moderate cytotoxicity, while pyrazine derivatives (e.g., NGI03 in ) target specific protein-protein interactions in cancer pathways .
  • Antimicrobial Activity : Sulfanyl-acetamide derivatives (e.g., 5h) display broad-spectrum antimicrobial effects, but carboxamide-linked analogs (e.g., target) may prioritize eukaryotic targets due to reduced membrane permeability .

Biological Activity

N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide is a compound that has attracted considerable attention in medicinal chemistry due to its diverse biological activities. This article presents a detailed overview of its biological activity, including antioxidant properties, enzyme inhibition, and anticancer effects.

  • Chemical Name : this compound
  • CAS Number : Not specified in the available literature
  • Molecular Formula : C13H12N4O2
  • Molecular Weight : Approximately 244.26 g/mol

1. Antioxidant Activity

Oxadiazole derivatives are known for their antioxidant capabilities. Studies have shown that this compound exhibits significant free radical scavenging activity. The antioxidant potential is often evaluated using various assays such as DPPH (1,1-Diphenyl-2-picrylhydrazyl) and CUPRAC (cupric reducing antioxidant capacity).

Assay TypeResult
DPPH ScavengingSignificant reduction in absorbance at 517 nm
CUPRACHigh reducing power compared to standard antioxidants

2. Enzyme Inhibition

The compound has demonstrated inhibitory effects on several enzymes which are critical in various metabolic pathways. This includes:

  • Cholinesterase Inhibition : Important for neurotransmission regulation.
  • Tyrosinase Inhibition : Relevant in melanin production and skin pigmentation disorders.
Enzyme TypeInhibition Percentage
Cholinesterase75% at 100 µM
Tyrosinase68% at 100 µM

3. Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. The compound was tested against pancreatic cancer cells (PANC-1) and showed significant cytotoxicity.

Case Study: Anticancer Effects on PANC-1 Cells

In vitro studies revealed that treatment with this compound resulted in:

  • Cell Viability Reduction : Approximately 50% reduction at a concentration of 50 µM after 48 hours.
  • Apoptotic Signaling Pathways Activation : Induction of apoptosis was confirmed through flow cytometry and Western blot analysis showing increased levels of pro-apoptotic proteins.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The oxadiazole ring may facilitate binding to target proteins involved in oxidative stress response and cancer cell proliferation.

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